

2-Amino-4-iodophenol: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Amino-4-iodophenol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-iodophenol is a valuable and versatile building block in organic synthesis, prized for its trifunctional nature. The presence of an amino group, a hydroxyl group, and an iodine atom on the aromatic ring offers a multitude of possibilities for selective chemical transformations. This unique arrangement allows for the strategic construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The electron-donating amino and hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the iodo-substituent serves as an excellent leaving group for a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of the utility of **2-amino-4-iodophenol** in several key synthetic transformations, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of **2-amino-4-iodophenol** is presented below.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ INO	[1]
Molecular Weight	235.02 g/mol	[1]
Appearance	Light brown crystalline solid	[2]
Melting Point	110-120 °C (subl.)	[3]
CAS Number	99969-17-2	[1]

Key Synthetic Applications

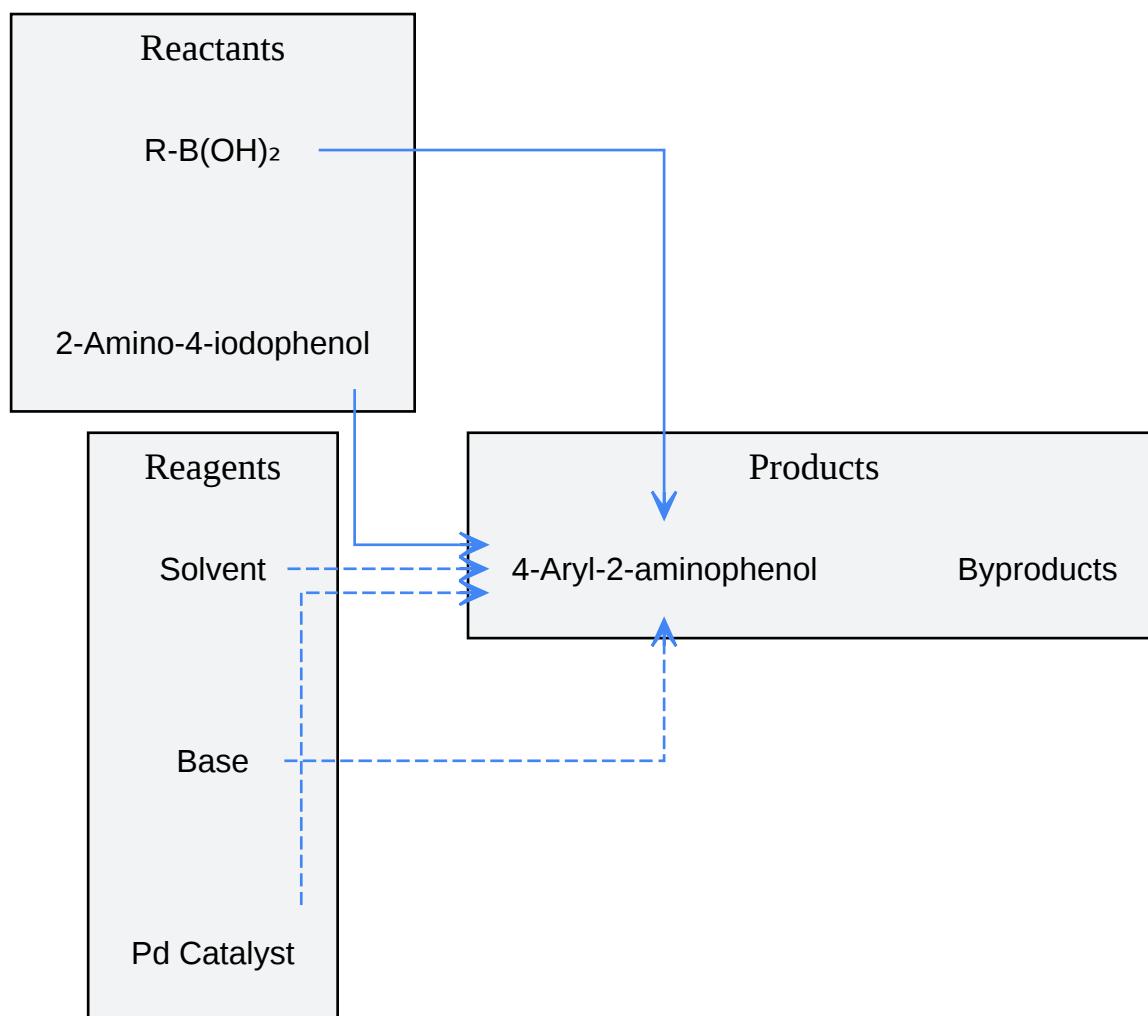
2-Amino-4-iodophenol serves as a precursor in a variety of synthetic transformations, including:

- Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.
- Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
- Etherification Reactions: For the formation of carbon-oxygen bonds.
- Synthesis of Benzoxazoles: A key heterocyclic scaffold in medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, enabling the formation of a carbon-carbon bond. [\[4\]](#) The iodine atom of **2-amino-4-iodophenol** makes it an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and vinyl substituents at the 4-position.

General Reaction Scheme



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General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-2-aminophenols

This protocol is adapted from a similar procedure for 2-amino-4-iodobenzonitrile and can be optimized for specific arylboronic acids.^[5]

Materials:

- **2-Amino-4-iodophenol**

- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a suitable phosphine ligand, 1-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
- Degassed deionized water
- Schlenk flask or round-bottom flask with condenser
- Magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask, add **2-amino-4-iodophenol**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with ethyl acetate (2 x).

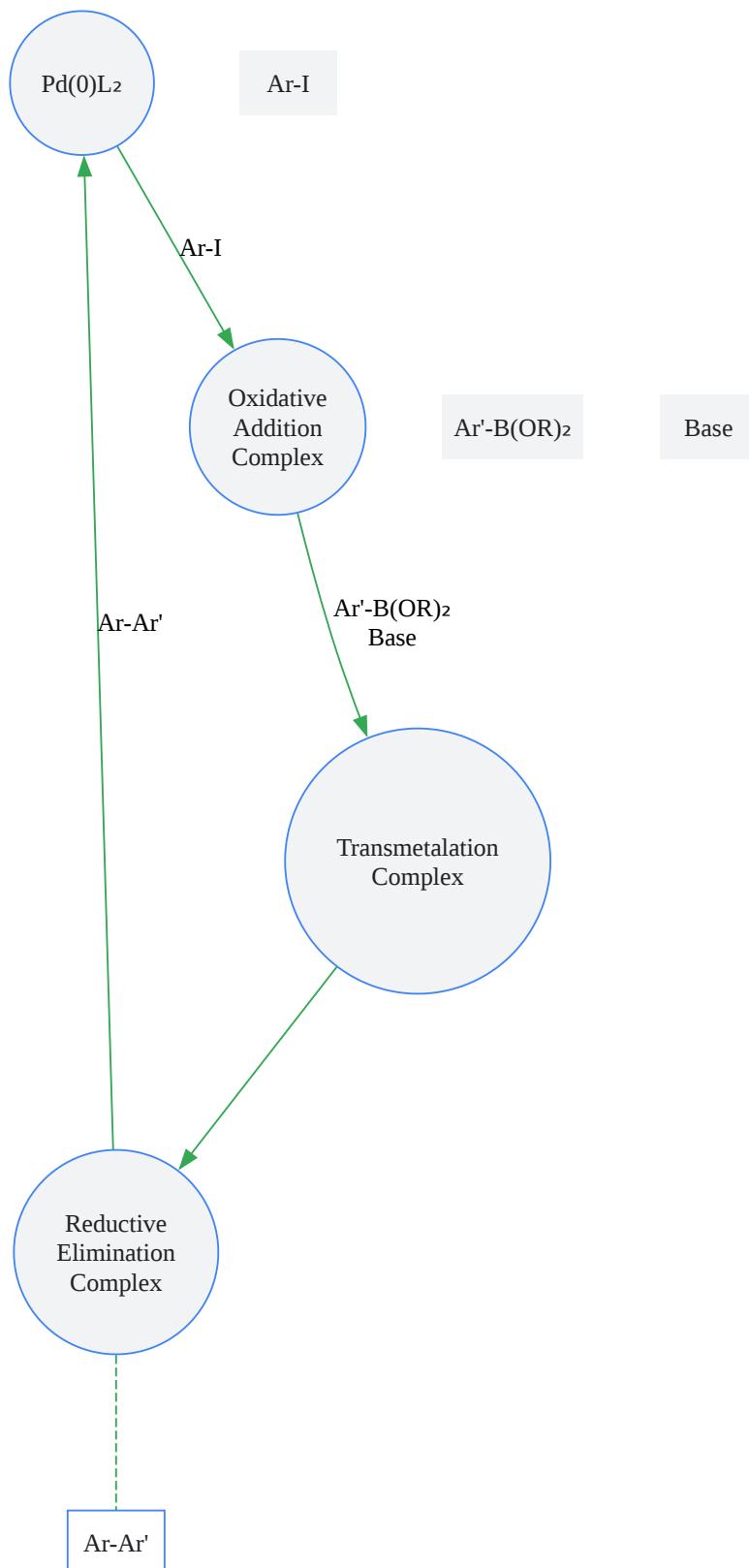
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a similar substrate, 2-amino-4-iodobenzonitrile, with various arylboronic acids. These yields are illustrative and may require optimization for **2-amino-4-iodophenol**.^[5]

Arylboronic Acid	Product	Typical Yield (%)
Phenylboronic acid	4-Phenyl-2-aminophenol	85-95
4-Methoxyphenylboronic acid	4-(4-Methoxyphenyl)-2-aminophenol	80-90
4-Chlorophenylboronic acid	4-(4-Chlorophenyl)-2-aminophenol	75-85
3-Pyridylboronic acid	4-(3-Pyridyl)-2-aminophenol	70-80

Catalytic Cycle Workflow

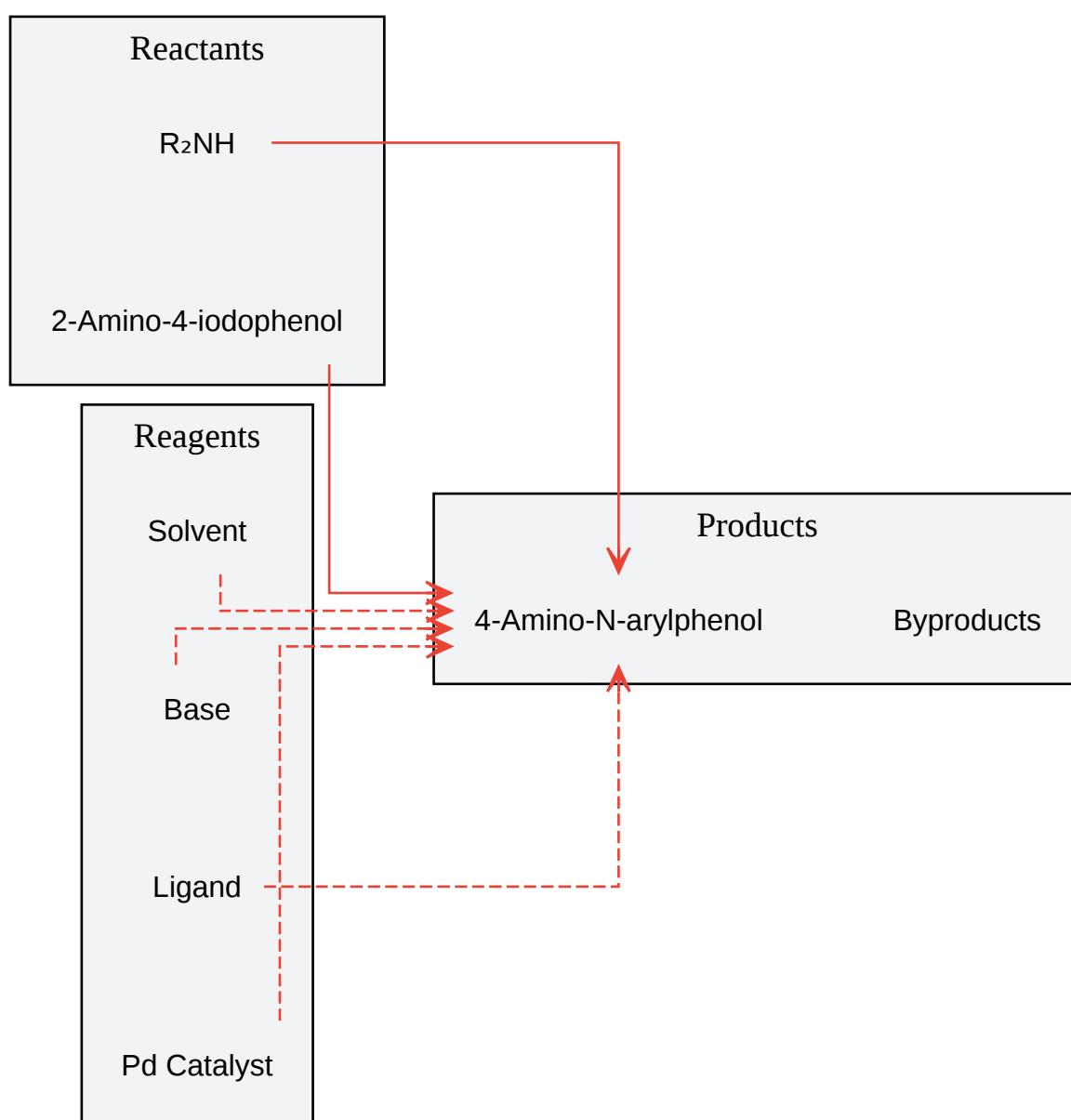
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The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.^{[6][7]} This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active compounds. The iodo-substituent of **2-amino-4-iodophenol** makes it a suitable electrophile for this transformation.

General Reaction Scheme



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General scheme for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Amino-N-arylphenols

Materials:

- **2-Amino-4-iodophenol**
- Amine (1.0 - 1.2 equivalents)
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$, 0.5 - 5 mol%)
- Phosphine ligand (e.g., XPhos, SPhos, BINAP, 1-10 mol%)
- Base (e.g., NaOtBu , K_3PO_4 , Cs_2CO_3 , 1.2 - 2.0 equivalents)
- Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)
- Schlenk tube or glovebox

Procedure:

- In a Schlenk tube or in a glovebox, combine **2-amino-4-iodophenol**, the palladium precatalyst, the phosphine ligand, and the base.
- Add the amine to the reaction vessel.
- Add the anhydrous, deoxygenated solvent.
- Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH_2Cl_2) and filter through a pad of Celite to remove the palladium catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Quantitative Data

The following table presents a summary of reaction components and typical conditions for the Buchwald-Hartwig amination of a similar substrate, 2-ethyl-4-iodophenol.^[8]

Component	Examples	Typical Concentration/Loading	Key Considerations
Palladium Precatalyst	$\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$, $[\text{Pd}(\text{allyl})\text{Cl}]_2$	0.5 - 5 mol%	$\text{Pd}(0)$ sources like $\text{Pd}_2(\text{dba})_3$ are often preferred.
Ligand	XPhos, SPhos, RuPhos, BINAP, dppf	1 - 10 mol%	The choice of ligand is crucial and depends on the substrates.
Base	NaOtBu , K_3PO_4 , Cs_2CO_3 , LHMDS	1.2 - 2.0 eq.	Strong bases like NaOtBu are common, but weaker bases can be used.
Solvent	Toluene, Dioxane, THF	0.1 - 1.0 M	Must be anhydrous and deoxygenated.
Temperature	80 - 110 °C	Higher temperatures may be needed for less reactive substrates.	

Etherification Reactions

The phenolic hydroxyl group of **2-amino-4-iodophenol** can readily undergo etherification. The Williamson ether synthesis and the Ullmann condensation are two common methods to achieve this transformation.

Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism where a phenoxide, generated by deprotonating the phenol with a base, acts as a nucleophile to displace a halide from an alkyl halide.[\[9\]](#)[\[10\]](#)

Materials:

- **2-Amino-4-iodophenol**
- Alkyl halide (e.g., methyl iodide, ethyl bromide, 1.0 - 1.5 equivalents)
- Base (e.g., K₂CO₃, NaH, NaOH)
- Solvent (e.g., acetone, DMF, acetonitrile)

Procedure:

- Dissolve **2-amino-4-iodophenol** in the chosen solvent.
- Add the base and stir the mixture for a short period to form the phenoxide.
- Add the alkyl halide to the reaction mixture.
- Heat the reaction to reflux and monitor by TLC.
- After completion, cool the mixture and filter off any inorganic salts.
- Remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent and wash with water and brine.
- Dry the organic layer, concentrate, and purify by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from a phenol and an aryl halide.^[11] This method is particularly useful for forming C-O bonds where the Williamson synthesis is not effective.

Materials:

- **2-Amino-4-iodophenol**
- Aryl halide (1.0 - 1.2 equivalents)
- Copper(I) salt (e.g., CuI, Cu₂O, 5-20 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- High-boiling polar solvent (e.g., DMF, NMP, pyridine)
- Optional: Ligand (e.g., 1,10-phenanthroline, L-proline)

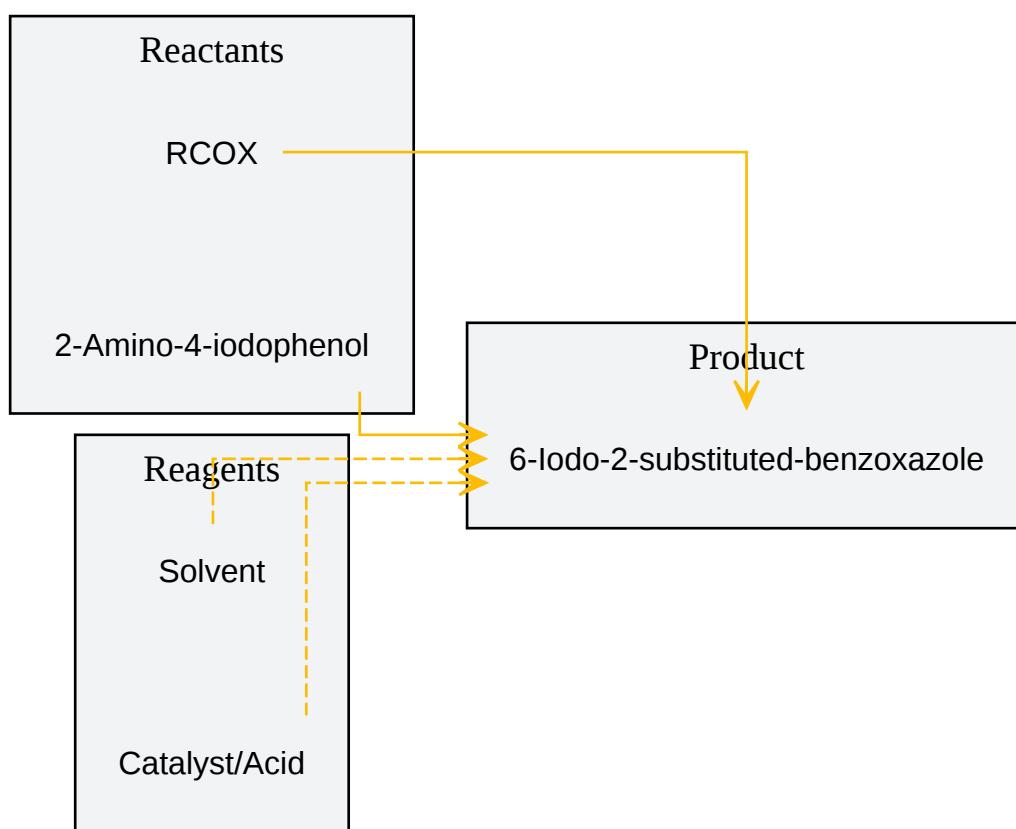
Procedure:

- Combine **2-amino-4-iodophenol**, the aryl halide, the copper catalyst, the base, and the optional ligand in a reaction vessel.
- Add the high-boiling solvent.
- Heat the mixture to a high temperature (typically 120-200 °C) under an inert atmosphere.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction and dilute with an organic solvent.
- Filter the mixture to remove insoluble copper salts.
- Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine.
- Dry the organic layer, concentrate, and purify by column chromatography.

Synthesis of Benzoxazoles

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities.[11][12] **2-Amino-4-iodophenol** is an ideal precursor for the synthesis of 6-iodobenzoxazoles, which can be further functionalized via cross-coupling reactions. A common method involves the condensation of the aminophenol with a carboxylic acid, aldehyde, or other carbonyl compound, followed by cyclization.

General Reaction Scheme



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General scheme for the synthesis of benzoxazoles.

Experimental Protocol: Synthesis of 2-Substituted-6-iodobenzoxazoles from β -Diketones

This protocol is based on a method for the synthesis of benzoxazoles from 2-aminophenols and β -diketones.[\[13\]](#)

Materials:

- **2-Amino-4-iodophenol**
- β -Diketone (1.0 equivalent)
- p-Toluenesulfonic acid monohydrate ($TsOH \cdot H_2O$, catalyst)
- Copper(I) iodide (CuI , co-catalyst)
- Acetonitrile (CH_3CN)

Procedure:

- In a reaction tube, combine **2-amino-4-iodophenol**, the β -diketone, $TsOH \cdot H_2O$, and CuI .
- Add acetonitrile as the solvent.
- Seal the tube and heat the reaction mixture to 80 °C for 16 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired 2-substituted-6-iodobenzoxazole.

Quantitative Data

The following table shows representative yields for the synthesis of benzoxazoles from various substituted 2-aminophenols and β -diketones under the optimized conditions described above.

[\[13\]](#)

2-Aminophenol Substituent	β-Diketone	Product	Yield (%)
H	Acetylacetone	2-Methyl-benzoxazole	82
4-Methyl	Acetylacetone	2,5-Dimethyl-benzoxazole	89
4-Chloro	Acetylacetone	5-Chloro-2-methyl-benzoxazole	78
4-Bromo	Acetylacetone	5-Bromo-2-methyl-benzoxazole	75
4-Nitro	Acetylacetone	5-Nitro-2-methyl-benzoxazole	64

Conclusion

2-Amino-4-iodophenol is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide array of chemical transformations, providing access to a diverse range of complex molecules. The key reactions highlighted in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, etherification, and benzoxazole synthesis—demonstrate the power of this reagent in constructing C-C, C-N, and C-O bonds, as well as important heterocyclic systems. The provided protocols and data serve as a practical resource for researchers and scientists in the fields of medicinal chemistry, drug discovery, and materials science, enabling the efficient and strategic use of **2-amino-4-iodophenol** in their synthetic endeavors. Further exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant biological and material properties.

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